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Compound of Interest

Compound Name: MPX-007

Cat. No.: B15576688

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MPX-007's performance with alternative
compounds, supported by experimental data. We delve into the functional consequences of
MPX-007 binding to its target, the GIUN2A subunit of the N-methyl-D-aspartate (NMDA)
receptor, offering insights for neuroscience research and drug development.

Introduction to MPX-007

MPX-007 is a potent and selective negative allosteric modulator (NAM) of NMDA receptors
containing the GIuN2A subunit.[1][2] As a pyrazine-containing compound, it represents a
significant advancement over earlier GIUN2A antagonists, such as TCN-201, by offering
improved potency and physicochemical properties.[1] Physiological and genetic evidence
implicates GIuN2A-containing receptors in various neurological and psychiatric conditions,
including autism, schizophrenia, and childhood epilepsy, making selective antagonists like
MPX-007 valuable research tools and potential therapeutic agents.[3][4]

Mechanism of Action

MPX-007 exerts its inhibitory effect by binding to a site at the interface of the GIuN1 and
GIuN2A ligand-binding domains.[1][2] This allosteric modulation reduces the affinity of the
GIuN1 subunit for its co-agonist, glycine, thereby inhibiting receptor activation.[1][2] A key
feature of MPX-007 is its ability to potently inhibit GIUN2A activity even in the presence of high
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physiological concentrations of glycine.[1] Structural studies have shown that the binding of
NAMs like MPX-007 displaces Valine 783 on the GIUN2A subunit.[2][5]

Comparative Performance Data

The following tables summarize the in vitro potency and selectivity of MPX-007 in comparison
to other GIuN2A antagonists.

Table 1: In Vitro Potency of GIuN2A Antagonists

Compound Assay System Target IC50 (nM)
HEK Cells

MPX-007 GIuN2A 27[3][4]161[7]
(Ca2+/Fluorescence)
HEK Cells

MPX-004 GIuN2A 79[3][4][6]
(Ca2+/Fluorescence)
HEK Cells Incomplete

TCN-201 GIluN2A o
(Ca2+/Fluorescence) Inhibition[8]
Xenopus Oocytes

MPX-007 _ GIuN2A 143 + 10[3][7]
(Electrophysiology)
Xenopus Oocytes

MPX-004 ) GIuN2A 198 + 17[3][7]
(Electrophysiology)

Table 2: In Vitro Selectivity of MPX-007 vs. Other GIUN2 Subunits

Selectivity
Compound (Fold vs. GIluN2B GluN2C GIluN2D
GIuN2A)
Weak inhibition
MPX-007 >70-fold >10 uM[3] >10 pM[3]
at 10 uMJ3]
MPX-004 >150-fold >30 uM >30 uM >30 uM

Functional Consequences in Native Systems
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Studies in native neuronal systems have confirmed the inhibitory effects of MPX-007 on
GIluN2A-containing NMDA receptors.

« In primary cultures of rat pyramidal neurons, maximal concentrations of MPX-007 inhibited
approximately 30% of the whole-cell current.[3][4][6]

« In rat hippocampal slices, the related compound MPX-004 inhibited about 60% of the total
NMDA receptor-mediated excitatory postsynaptic potential (EPSP).[3][4][6]

e The selectivity of these compounds for GIUN2A at native receptors was validated by the lack
of inhibitory effect of MPX-004 on NMDA receptor-mediated synaptic currents in cortical
slices from mice lacking the GRIN2A gene (GIuN2A knockout).[3][4][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of MPX-007 and the experimental
workflow used to assess its activity.
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Mechanism of MPX-007 Action on the NMDA Receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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